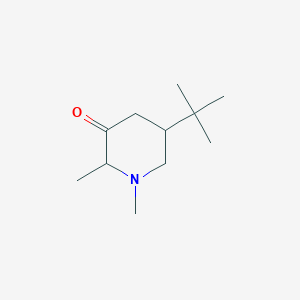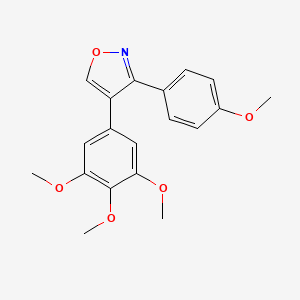![molecular formula C20H26N2O4 B11049972 diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with various functional groups, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The tetramethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Coupling Reaction: The amino group can be introduced via a coupling reaction with an appropriate amine.
Esterification: The final step involves the esterification of the butenedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the ester groups.
Reduction: Reduced forms of the ester groups to alcohols.
Substitution: Halogenated or alkylated derivatives of the indole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is unique due to its specific substitution pattern on the indole ring and the presence of the diethyl ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
特性
分子式 |
C20H26N2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
diethyl (Z)-2-[(1,2,3,6-tetramethylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C20H26N2O4/c1-7-25-19(23)11-17(20(24)26-8-2)21-16-10-15-13(4)14(5)22(6)18(15)9-12(16)3/h9-11,21H,7-8H2,1-6H3/b17-11- |
InChIキー |
ZWKGOKKJRYYGGW-BOPFTXTBSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
正規SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
